Alanine, 3-azido-, tert-butyl ester, DL- Alanine, 3-azido-, tert-butyl ester, DL-
Brand Name: Vulcanchem
CAS No.: 108283-47-2
VCID: VC20740104
InChI: InChI=1S/C7H14N4O2/c1-7(2,3)13-6(12)5(8)4-10-11-9/h5H,4,8H2,1-3H3/t5-/m0/s1
SMILES: CC(C)(C)OC(=O)C(CN=[N+]=[N-])N
Molecular Formula: C7H14N4O2
Molecular Weight: 186.21 g/mol

Alanine, 3-azido-, tert-butyl ester, DL-

CAS No.: 108283-47-2

Cat. No.: VC20740104

Molecular Formula: C7H14N4O2

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Alanine, 3-azido-, tert-butyl ester, DL- - 108283-47-2

CAS No. 108283-47-2
Molecular Formula C7H14N4O2
Molecular Weight 186.21 g/mol
IUPAC Name tert-butyl (2S)-2-amino-3-azidopropanoate
Standard InChI InChI=1S/C7H14N4O2/c1-7(2,3)13-6(12)5(8)4-10-11-9/h5H,4,8H2,1-3H3/t5-/m0/s1
Standard InChI Key IODQEOZOWBWACX-YFKPBYRVSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](CN=[N+]=[N-])N
SMILES CC(C)(C)OC(=O)C(CN=[N+]=[N-])N
Canonical SMILES CC(C)(C)OC(=O)C(CN=[N+]=[N-])N

Chemical Identity and Structural Properties

Alanine, 3-azido-, tert-butyl ester, DL- is characterized by its unique molecular structure combining a standard amino acid framework with specialized functional groups. The compound presents significant synthetic utility due to its reactive azido group coupled with the protective tert-butyl ester moiety.

Basic Molecular Information

The compound is registered with CAS number 108283-47-2 and has been assigned PubChem CID 135705. It possesses the molecular formula C7H14N4O2 with a calculated molecular weight of 186.21 g/mol . The DL- designation indicates that the compound exists as a racemic mixture containing both enantiomeric forms.

Table 1. Molecular Identity Information

ParameterValue
NameAlanine, 3-azido-, tert-butyl ester, DL-
CAS Registry Number108283-47-2
PubChem CID135705
Molecular FormulaC7H14N4O2
Molecular Weight186.21 g/mol
IUPAC Nametert-butyl (2S)-2-amino-3-azidopropanoate
InChIKeyIODQEOZOWBWACX-YFKPBYRVSA-N

Structural Characteristics

The chemical structure of this compound features several key functional groups that determine its chemical behavior and applications. The primary amino group at the alpha carbon provides a site for peptide bond formation, while the azido group at the beta position offers opportunities for bioorthogonal reactions. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality.

The compound's structure can be represented using SMILES notation as CC(C)(C)OC(=O)C@HN, which captures its essential connectivity pattern . The three-dimensional arrangement of atoms influences the compound's reactivity and its behavior in biological systems.

Applications in Peptide Chemistry and Bioconjugation

Alanine, 3-azido-, tert-butyl ester, DL- offers significant utility in various chemical and biochemical applications, primarily due to the unique reactivity profile of the azido group combined with the protected carboxylic acid function.

Peptide Synthesis Applications

The compound serves as a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The tert-butyl ester protects the carboxylic acid functionality during coupling reactions, while the free amine group at the alpha position is available for peptide bond formation with activated carboxylic acids.

As a modified amino acid, this compound allows the incorporation of the azido functionality into peptide sequences, creating opportunities for further modification after peptide assembly. This approach contributes to the generation of sequence-defined peptides with tailored properties and functionalities.

Click Chemistry and Bioorthogonal Reactions

The azido group in Alanine, 3-azido-, tert-butyl ester, DL- makes it particularly valuable for click chemistry applications, especially copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This bioorthogonal reaction allows for the selective modification of the azido group even in complex biological environments.

Recent research on related azido amino acid derivatives demonstrates their functionalization through cycloaddition to form various structures including α-triazolo amino acids . Similar transformations could be applicable to Alanine, 3-azido-, tert-butyl ester, DL-, though the reactivity would differ due to the azido group being at the beta position rather than the alpha position.

Peptoid and Peptidomimetic Development

The compound may contribute to the development of peptoids and other peptidomimetics. Research indicates that amino acid building blocks with diverse side chains can be employed in iterative Ugi reactions to create sequence-defined peptoids . The azido functionality offers additional opportunities for diversification and can lead to the creation of novel peptoid structures with unique properties.

Chemical and Structural Analysis

The chemical and structural properties of Alanine, 3-azido-, tert-butyl ester, DL- are fundamental to understanding its behavior in chemical reactions and biological systems.

Reactivity Profile

The azido group in this compound exhibits distinctive reactivity that defines many of its applications:

  • Cycloaddition reactions, particularly with alkynes in click chemistry

  • Reduction to primary amines, which can be further functionalized

  • Potential photoreactivity, as azides can undergo photolysis under certain conditions

  • Staudinger reactions with phosphines to form iminophosphoranes

This reactivity profile makes Alanine, 3-azido-, tert-butyl ester, DL- a versatile building block for diverse chemical transformations leading to novel structures and functionalities.

Research Applications and Future Directions

The unique structure and reactivity of Alanine, 3-azido-, tert-butyl ester, DL- position it as a valuable tool in multiple research domains.

Current Research Applications

Current applications of this compound and related azido amino acid derivatives include:

  • Development of bioorthogonal protein labeling strategies

  • Creation of post-translationally modified peptide analogs

  • Synthesis of peptide-based pharmaceutical candidates

  • Investigation of structure-activity relationships in modified peptides

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator